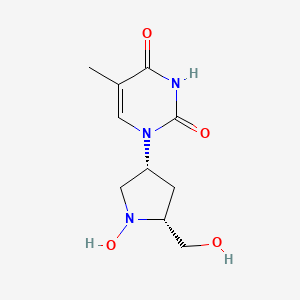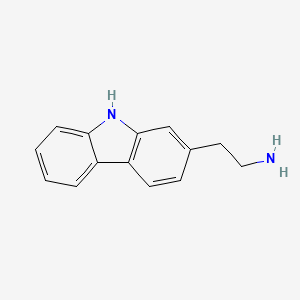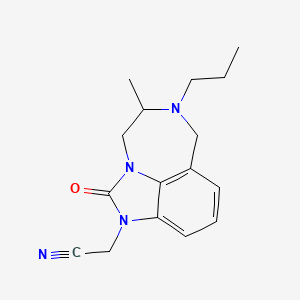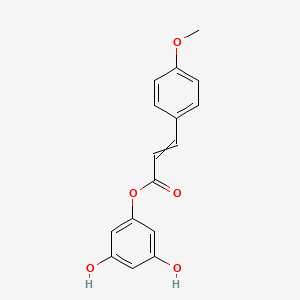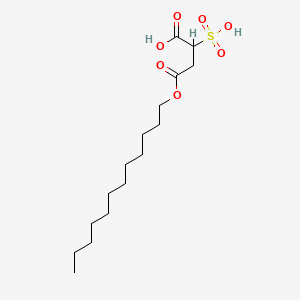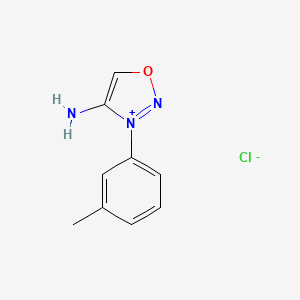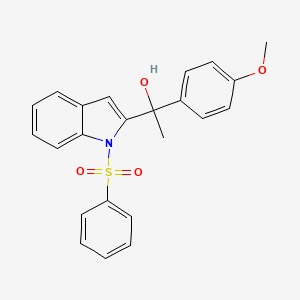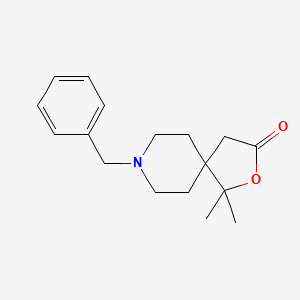
1-(Butane-1-sulfonyl)-2-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 190930 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in advanced chemical reactions and its utility in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 190930 involves several steps, typically starting with the preparation of precursor compounds. The synthetic route may include reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of NSC 190930 often involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for various applications. The optimization of reaction conditions and the use of efficient catalysts are crucial for the cost-effective production of NSC 190930.
Análisis De Reacciones Químicas
Types of Reactions
NSC 190930 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: NSC 190930 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving NSC 190930 typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions. Substitution reactions may require the presence of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from the reactions of NSC 190930 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
NSC 190930 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use in drug development.
Medicine: NSC 190930 is investigated for its therapeutic potential in treating various diseases, including its role as an active pharmaceutical ingredient.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in industrial processes.
Mecanismo De Acción
The mechanism of action of NSC 190930 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
NSC 190930 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 125973 and NSC 105105 share structural similarities with NSC 190930.
Uniqueness: NSC 190930 may exhibit unique properties, such as higher reactivity or selectivity in certain reactions, making it more suitable for specific applications compared to its analogs.
Propiedades
Número CAS |
40951-43-7 |
|---|---|
Fórmula molecular |
C10H21NO2S |
Peso molecular |
219.35 g/mol |
Nombre IUPAC |
1-butylsulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C10H21NO2S/c1-3-4-9-14(12,13)11-8-6-5-7-10(11)2/h10H,3-9H2,1-2H3 |
Clave InChI |
VRXLKMMDSKOURY-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)(=O)N1CCCCC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



